(1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester is a bicyclic compound characterized by its unique structure that incorporates an oxirane ring fused to a cyclohexane framework. This compound has garnered attention in both synthetic organic chemistry and medicinal chemistry due to its potential applications in drug development and as a versatile building block for more complex molecules. The compound is identified by the CAS number 365997-31-5 and has a molecular formula of with a molecular weight of approximately 170.21 g/mol .
(1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester is classified under bicyclic compounds and esters, specifically belonging to the category of carboxylic acid derivatives due to the presence of the carboxylate functional group.
The synthesis of (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester typically involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate in the presence of a dirhodium(II) catalyst. This method allows for the formation of the bicyclic structure while introducing the ethyl ester functionality.
The molecular structure of (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester features:
(1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester can undergo various chemical transformations:
Common reagents include:
These reactions are typically conducted under controlled conditions to optimize product formation and minimize side reactions .
The mechanism by which (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester exerts its effects involves interactions with biological targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions that generate reactive intermediates capable of interacting with various biological molecules. These interactions may modulate biochemical pathways, leading to specific pharmacological effects.
Relevant analyses indicate that the compound retains stability over time when stored appropriately and exhibits predictable reactivity consistent with similar bicyclic esters .
(1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester has several scientific applications:
The construction of the chiral bicyclic epoxide core of (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester represents a significant synthetic challenge due to the presence of three contiguous stereocenters within a strained ring system. Two predominant strategies have emerged for establishing the absolute (1S,3S,6R) configuration: chiral pool utilization and enzymatic resolution. The chiral pool approach leverages naturally occurring enantiopure starting materials like shikimic or quinic acid, which contain pre-existing stereochemical information that guides the formation of the bicyclic scaffold. This method capitalizes on the structural similarity between these natural products and the target molecule, enabling more direct synthetic routes [3]. However, the limited availability and high cost of these natural precursors present significant industrial scalability challenges, particularly given the pharmaceutical importance of this scaffold as a precursor to neuraminidase inhibitors like edoxaban [3].
Enzymatic resolution has emerged as a powerful alternative for obtaining enantiomerically pure material. The patent CN106868088B details a highly efficient resolution process using stereoselective enzymes to separate racemic mixtures of 7-oxabicyclo[4.1.0]heptane-3-carboxylate esters. This method employs hydrolytic enzymes including proteases (particularly trypsin and α-chymotrypsin), lipases, and esterases in aqueous-organic biphasic systems. The enzymatic approach achieves exceptional stereodiscrimination, enabling the isolation of the desired (1S,3S,6R) enantiomer with high enantiomeric excess (typically >98% ee) from racemic starting material. Optimization studies revealed that pH-controlled phosphate buffer systems (pH 5.0-8.0) with co-solvents like methyl tert-butyl ether (MTBE) or toluene significantly enhance both enzyme activity and selectivity. This resolution technology represents a critical advancement for industrial-scale production, overcoming the limitations of chiral pool approaches [2].
Table 1: Enzymatic Resolution Systems for (1S,3S,6R)-Enantiomer Isolation
Enzyme Class | Specific Enzymes | Optimal Solvent System | Achieved ee (%) | Reaction Type |
---|---|---|---|---|
Proteases | Trypsin, α-Chymotrypsin, Papain | Phosphate buffer (pH 6-7)/MTBE | >98% | Hydrolysis |
Lipases | Candida antarctica Lipase B | Phosphate buffer (pH 7-8)/Toluene | 95% | Hydrolysis |
Esterases | Pig liver esterase | Phosphate buffer (pH 7.5)/Diisopropyl ether | 92% | Hydrolysis |
The C3 position of the 7-oxabicyclo[4.1.0]heptane core serves as the primary site for functionalization, with esterification being the key transformation to install the ethyl carboxylate moiety while preserving stereochemical integrity. The direct esterification strategy involves coupling the carboxylic acid precursor with ethanol under dehydrating conditions. This method typically employs carbodiimide coupling reagents (DCC, EDC) or acid catalysts (sulfuric acid, p-toluenesulfonic acid) in aprotic solvents like dichloromethane or tetrahydrofuran. The reaction must be carefully controlled at moderate temperatures (0-25°C) to prevent epoxide ring-opening, a significant side reaction that compromises the bicyclic structure. The stereochemistry at C3 remains unaffected during this esterification due to the absence of strongly acidic or basic conditions that might epimerize the chiral center [6] .
An alternative transesterification approach offers advantages for substrates sensitive to acidic conditions. This method utilizes higher-order esters (typically methyl or benzyl esters) of the carboxylic acid precursor, which undergo alcoholysis catalyzed by nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) or mild bases such as potassium carbonate. The ethyl ester formation proceeds efficiently at 60-80°C in solvents like ethanol or ethanol-toluene mixtures. Stereochemical analysis confirms that both esterification routes preserve the absolute configuration at C3, as evidenced by conserved optical rotation values and identical chiral HPLC retention times compared to authentic samples. The choice between direct esterification and transesterification depends on the stability of the specific intermediate and the compatibility with other functional groups present in advanced synthetic intermediates [2] [5].
The ethyl ester moiety serves multiple purposes: it acts as a directing group for subsequent stereoselective transformations (e.g., via enolate formation), provides a handle for further derivatization (e.g., amidation, reduction), and enhances the crystallinity of intermediates for purification. The electron-withdrawing nature of the ester group also slightly activates the epoxide ring toward regioselective nucleophilic attack at the less hindered C1 position, a crucial feature for downstream functionalization in complex molecule synthesis [4] .
The assembly of the strained 7-oxabicyclo[4.1.0]heptane core requires precise catalytic control to simultaneously establish the correct ring fusion geometry and epoxide stereochemistry. The predominant methodologies involve transition metal-catalyzed epoxidation of cyclohexene precursors and intramolecular epoxide closure of diepoxides.
Jacobsen-Katsuki epoxidation catalysts, particularly (salen)Mn(III) complexes, enable enantioselective epoxidation of 4-substituted cyclohex-4-ene-1-carboxylate esters. This method delivers the critical epoxide functionality with high enantioselectivity (typically 85-92% ee) when using oxidants like iodosylbenzene or sodium hypochlorite. The reaction proceeds via a concerted oxygen transfer mechanism where the chiral catalyst controls face selectivity. Subsequent optimization revealed that electron-withdrawing substituents on the salen ligand improve enantioselectivity for this specific substrate class. The resulting epoxy-cyclohexane derivatives undergo acid-mediated ring closure to form the bicyclic system, although this step often requires careful optimization to minimize racemization [2] [3].
Intramolecular epoxide ring closure provides an alternative route to the bicyclic core. This strategy begins with diepoxycyclohexane derivatives prepared via double epoxidation of 1,4-cyclohexadiene precursors. Under carefully controlled acidic conditions (e.g., catalytic p-toluenesulfonic acid in dichloromethane), selective epoxide ring-opening occurs, followed by intramolecular nucleophilic attack by a neighboring oxygen atom to form the bicyclic system. The stereochemical outcome depends critically on the configuration of the starting diepoxide and the reaction conditions. The (1S,3S,6R) configuration is favored when using Sn(IV) or Ti(IV) Lewis acid catalysts, which coordinate to specific oxygen atoms and direct the stereochemistry of ring closure. Yields for this key cyclization step typically range from 65-80%, with the main side products arising from transannular reactions or polymerization [3].
Table 2: Catalytic Methods for Constructing the 7-Oxabicyclo[4.1.0]heptane Core
Methodology | Catalyst System | Key Stereochemical Outcome | Yield Range | Critical Parameters |
---|---|---|---|---|
Jacobsen-Katsuki Epoxidation | (R,R)-(salen)Mn(III) Cl | (1R,6S) epoxide configuration | 60-75% | Oxidant (NaOCl), temperature (-20°C) |
Intramolecular Epoxide Closure | SnCl₄ or Ti(OiPr)₄ | cis-ring fusion (3S,6R) | 65-80% | Solvent (CH₂Cl₂), concentration (0.1M) |
Shi Asymmetric Epoxidation | D-Fructose-derived ketone | Enantioselective epoxidation | 55-70% | Oxone as oxidant, pH control |
The implementation of chiral auxiliaries has significantly advanced the stereoselective synthesis of the (1S,3S,6R)-configured bicyclic epoxide, particularly for establishing the challenging C3 stereocenter. Evans oxazolidinone auxiliaries have demonstrated exceptional control in the alkylation step that sets the C3 stereochemistry. The auxiliary is first attached to the carboxylic acid functionality via amide bond formation. Subsequent enolization with strong bases like lithium diisopropylamide (LDA) generates a chiral enolate that undergoes highly diastereoselective alkylation with 1,2-epoxy-4-iodobutane or similar electrophiles. Diastereoselectivities exceeding 95:5 dr are routinely achieved due to the effective shielding of one enolate face by the auxiliary. After alkylation, the auxiliary is cleaved under mild reducing conditions (e.g., LiBH₄), preserving the epoxide functionality and yielding the desired enantiomerically enriched precursor [2] [4].
Terpene-derived chiral auxiliaries, particularly those based on pinene or camphor skeletons, offer complementary stereocontrol for specific reaction steps. These bulky, rigid auxiliaries direct stereoselective epoxidation and ring-closure reactions through steric and electronic effects. For example, patent CN106868088B describes the use of a bornane-10,2-sultam auxiliary for the diastereoselective epoxidation of cyclohexene intermediates. The auxiliary creates a chiral environment that favors oxygen transfer to the si-face of the alkene, yielding the desired epoxide diastereomer in 90% de. Subsequent thermal or photolytic removal of the auxiliary affords the enantiopure carboxylic acid. While this approach provides excellent stereocontrol, the auxiliary recovery and recycling processes add operational complexity compared to catalytic methods [2].
The optimization of auxiliary removal conditions is critical for overall process efficiency. Harsh hydrolysis conditions can cause epimerization at C3 or epoxide ring-opening. Modern approaches employ enzymatic auxiliary cleavage or reductive methods using metal hydrides under carefully controlled conditions. The integration of chiral auxiliary strategies with enzymatic resolution provides a synergistic effect: the auxiliary controls one stereocenter while enzymatic resolution purifies the remaining diastereomers, enabling access to materials with >99.5% ee. This hybrid approach represents the state-of-the-art for producing pharmaceutical-grade material for applications such as anticoagulant synthesis [2] [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1